(E)-3-acetamidobut-2-enoic acid
Description
(E)-3-Acetamidobut-2-enoic acid is a β-substituted α,β-unsaturated carboxylic acid derivative characterized by an acetamide group at the C3 position and a conjugated double bond in the E-configuration. Its molecular formula is C₆H₉NO₃, with a molar mass of 143.14 g/mol. The compound’s planar geometry and hydrogen-bonding capacity (two donors: NH and OH) contribute to its crystallinity and stability. It is synthesized via condensation reactions between β-keto esters and acetamide derivatives, followed by acid-catalyzed dehydration.
Crystallographic studies of (E)-3-acetamidobut-2-enoic acid often employ the SHELX suite (e.g., SHELXL for refinement), which has been instrumental in resolving its hydrogen-bonding networks and molecular packing . These structural insights underpin its physicochemical behavior and reactivity.
Properties
CAS No. |
497262-03-0 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-3-acetamidobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-4(3-6(9)10)7-5(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b4-3+ |
InChI Key |
PLLYFWYZRUTJTK-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-acetamidobut-2-enoic acid typically involves the reaction of acetamide with crotonic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of (E)-3-acetamidobut-2-enoic acid may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Acetamidobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to the formation of saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamido group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
(E)-3-Acetamidobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-acetamidobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the double bond in the butenoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (E)-3-acetamidobut-2-enoic acid with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/100 mL, H₂O) | Hydrogen Bond Donors | Configuration/Substitution |
|---|---|---|---|---|---|
| (E)-3-acetamidobut-2-enoic acid | 143.14 | 185–187 | 2.3 | 2 | E-configuration, C3-subst. |
| (Z)-3-acetamidobut-2-enoic acid | 143.14 | 168–170 | 4.7 | 2 | Z-configuration, C3-subst. |
| 4-Acetamidobut-2-enoic acid | 143.14 | 195–197 | 1.8 | 2 | C4-substitution |
| β-Alanine | 89.09 | 207 (dec.) | 55.5 | 2 | Saturated backbone |
Key Observations :
- Configuration Effects : The E-isomer’s trans configuration enables linear molecular packing, yielding higher melting points and lower solubility than the Z-isomer, which adopts a bent geometry with weaker crystal lattice interactions .
- Substitution Position: 4-Acetamidobut-2-enoic acid exhibits reduced solubility due to altered hydrogen-bonding patterns compared to the C3-substituted analogs.
- Saturation vs. Unsaturation: β-Alanine, a saturated β-amino acid, lacks the conjugated double bond, resulting in higher solubility and thermal decomposition instead of melting.
Crystallographic Insights
Structural analyses using SHELXL reveal that (E)-3-acetamidobut-2-enoic acid forms intermolecular N–H⋯O and O–H⋯O bonds, creating a robust 2D network. In contrast, the Z-isomer exhibits weaker C–H⋯O interactions, reducing lattice stability .
Biological Activity
(E)-3-acetamidobut-2-enoic acid, also known as acetamidocrotonic acid, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.
- CAS Number : 497262-03-0
- Molecular Formula : C6H9NO3
- Molecular Weight : 143.14 g/mol
- IUPAC Name : (E)-3-acetamidobut-2-enoic acid
- Structural Representation :
- Canonical SMILES : CC(=CC(=O)O)NC(=O)C
- InChI Key : PLLYFWYZRUTJTK-ONEGZZNKSA-N
The biological activity of (E)-3-acetamidobut-2-enoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the double bond in the butenoic acid moiety allows for various chemical reactions that enhance the compound's reactivity and biological effects.
Biological Activities
-
Enzyme Inhibition :
- Studies indicate that (E)-3-acetamidobut-2-enoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to amino acid metabolism and lipid biosynthesis.
-
Protein Interactions :
- The compound is utilized in research to study protein interactions, particularly in understanding how small molecules can modulate protein function and signaling pathways.
-
Potential Therapeutic Applications :
- There is ongoing research into the use of (E)-3-acetamidobut-2-enoic acid as a precursor for pharmaceutical compounds with therapeutic properties, particularly in the fields of oncology and metabolic disorders.
Case Studies
- Enzyme Activity Assays :
-
Antitumor Activity :
- Preliminary studies indicate that derivatives of (E)-3-acetamidobut-2-enoic acid exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 4.6 μg/mL to 0.23 μg/mL, highlighting their potential as antitumor agents .
Comparative Analysis
To better understand the unique properties of (E)-3-acetamidobut-2-enoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Crotonic Acid | Butenoic Acid | Basic metabolic functions |
| Acetamidocrotonic Acid | Similar structure | Enzyme inhibition |
| N-Acetylcysteine | Contains acetamido | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
